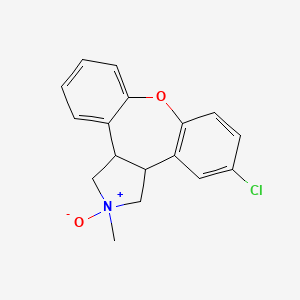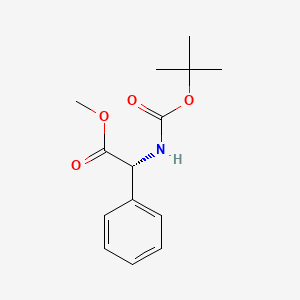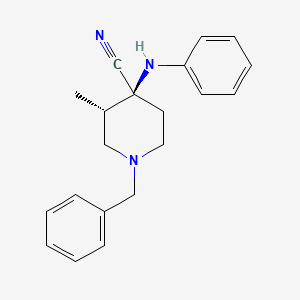
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate is a chemical compound known for its potent inhibitory effects on lipoxygenases, particularly 12/15-lipoxygenases.
作用機序
Target of Action
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) is a potent inhibitor of 12/15-Lipoxygenases (LO) and also inhibits 5-LO . Lipoxygenases are iron-containing enzymes that catalyze the conversion of arachidonic acid into hydroperoxyeicosatetraenoic acids (HPETEs) and other bioactive lipid mediators .
Mode of Action
CDC directly inhibits the activity of 12/15-LO and 5-LO, reducing their ability to convert arachidonic acid into HPETEs . This inhibition results in a decrease in the production of these bioactive lipid mediators.
Biochemical Pathways
The primary biochemical pathway affected by CDC is the lipoxygenase pathway of arachidonic acid metabolism . By inhibiting 12/15-LO and 5-LO, CDC reduces the production of HPETEs, which are involved in various physiological and pathological processes, including inflammation and allergic responses.
Pharmacokinetics
It is known that cdc is soluble in dmso at a concentration of 50 mg/ml , suggesting that it could be administered in a suitable vehicle for in vivo studies
Result of Action
The inhibition of 12/15-LO and 5-LO by CDC leads to a decrease in the production of HPETEs . This can result in a reduction of inflammation and allergic responses, as these lipid mediators are involved in these processes. For example, CDC has been shown to mitigate the destruction of the endothelial cell barrier in a mouse diabetes mellitus model .
Action Environment
The action of CDC can be influenced by various environmental factors. For instance, the presence of high glucose levels can increase the transport of dextran, an effect that is partially suppressed by CDC This suggests that the efficacy of CDC can be influenced by the metabolic state of the organism
生化学分析
Biochemical Properties
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate interacts with enzymes such as 5-Lipoxygenase, 12-LO, and 15-LO . It reduces 5-LO activity in cell-free assays . The nature of these interactions involves direct inhibition, leading to reduced enzyme activity .
Cellular Effects
This compound has been shown to influence cell function by altering vascular endothelial (VE)-cadherin and β‐catenin phosphorylation levels . It does not alter total protein expression but does affect protein phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation . This results in changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to alter the endothelial cell barrier in high glucose conditions . This suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, this compound has been used in research for type 1 diabetes mellitus .
Metabolic Pathways
This compound is involved in the lipoxygenase pathway, interacting with enzymes such as 5-LO, 12-LO, and 15-LO .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate typically involves the reaction of cinnamyl alcohol with 3,4-dihydroxybenzaldehyde in the presence of a cyanating agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
科学的研究の応用
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipoxygenase inhibition and related biochemical pathways.
Biology: Investigated for its effects on cellular processes and its potential role in modulating oxidative stress.
Medicine: Explored for its therapeutic potential in treating diseases such as type 1 diabetes mellitus by inhibiting lipoxygenase activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in biochemical assays
類似化合物との比較
Similar Compounds
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate: Potent inhibitor of 12/15-lipoxygenases.
Cinnamyl-3,4-dihydroxy-beta-cyanocinnamate: Similar structure but different positional isomer.
Cinnamyl-3,4-dihydroxy-gamma-cyanocinnamate: Another positional isomer with distinct properties.
Uniqueness
This compound is unique due to its specific inhibition of 12/15-lipoxygenases, making it a valuable tool in studying the role of these enzymes in various diseases. Its ability to modulate oxidative stress and inflammation further distinguishes it from other similar compounds .
特性
CAS番号 |
132465-11-3 |
|---|---|
分子式 |
C19H15NO4 |
分子量 |
321.3 g/mol |
IUPAC名 |
3-phenylprop-2-enyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2 |
InChIキー |
XGHYFEJMJXGPGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N |
正規SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
![5H-Oxireno[c]benzofuran, hexahydro-, (1a-alpha-,3a-alpha-,7aS*)- (9CI)](/img/new.no-structure.jpg)







